molecular formula C17H20ClNO5S2 B13076187 (S)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate methanesulfonate CAS No. 744256-72-2

(S)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate methanesulfonate

Cat. No.: B13076187
CAS No.: 744256-72-2
M. Wt: 417.9 g/mol
InChI Key: NYRGDYXGARXQTE-RSAXXLAASA-N
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Description

(S)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate methanesulfonate is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate methanesulfonate typically involves multi-step organic reactions. The process may start with the preparation of the thienopyridine core, followed by the introduction of the chlorophenyl group and the esterification to form the acetate. The final step involves the addition of the methanesulfonate group under specific reaction conditions, such as the use of methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienopyridine ring.

    Reduction: Reduction reactions could target the ester group, converting it to an alcohol.

    Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine derivatives: These compounds share the thienopyridine core and may have similar biological activities.

    Chlorophenyl esters: Compounds with a chlorophenyl group and an ester functional group.

Uniqueness

(S)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate methanesulfonate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

744256-72-2

Molecular Formula

C17H20ClNO5S2

Molecular Weight

417.9 g/mol

IUPAC Name

methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate

InChI

InChI=1S/C16H16ClNO2S.CH4O3S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;1H3,(H,2,3,4)/t15-;/m0./s1

InChI Key

NYRGDYXGARXQTE-RSAXXLAASA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.CS(=O)(=O)O

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.CS(=O)(=O)O

Origin of Product

United States

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